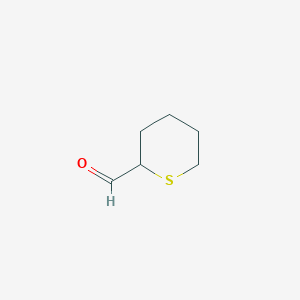

Tetrahydro-2H-thiopyran-2-carbaldehyde

Description

Historical Context and Evolution within Heterocyclic Compound Research

The study of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, is a cornerstone of organic chemistry. Sulfur-containing heterocycles, in particular, have garnered significant interest over the decades due to their presence in numerous natural products and pharmacologically active compounds. tandfonline.comnih.gov The history of sulfur itself in chemistry is ancient, known for millennia as brimstone, but it was Antoine Lavoisier who first recognized it as an element in 1777. britannica.combaymineral.com

The development of synthetic methodologies for sulfur heterocycles has been a continuous area of research. researchgate.net Thiopyrans, as a class, represent a key scaffold in medicinal chemistry. tandfonline.com Research into thiopyran derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. tandfonline.comrsc.org This therapeutic potential has been a major driving force behind the evolution of synthetic strategies to access diverse thiopyran structures. researchgate.net The synthesis of the thiopyran ring system is often achieved through cycloaddition reactions, such as the Diels-Alder reaction, which provides a powerful method for constructing the six-membered ring. rsc.orgresearchgate.netnih.gov The ongoing exploration of compounds like Tetrahydro-2H-thiopyran-2-carbaldehyde is a continuation of this long-standing interest in the chemical and biological properties of sulfur-containing heterocyclic systems.

Molecular Architecture and Conformational Considerations of the Thiopyran Ring

The molecular architecture of this compound is defined by its core tetrahydrothiopyran (B43164) ring. This saturated six-membered heterocycle is analogous to cyclohexane, and similarly, it predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituent at the C-2 position—the carbaldehyde group—can occupy either an axial or an equatorial position.

The conformational preference of substituents on a tetrahydrothiopyran ring is influenced by a complex interplay of steric and stereoelectronic effects. nih.govacs.org Stereoelectronic effects involve the spatial arrangement of orbitals and can significantly impact molecular geometry and stability. wikipedia.org For substituted six-membered rings, the energetic difference between the axial and equatorial conformers is a critical factor. Generally, bulky groups prefer the less sterically hindered equatorial position. However, factors like the anomeric effect, which involves the interaction between lone pairs on a heteroatom and an adjacent antibonding sigma orbital, can sometimes stabilize the axial conformation. pitt.edu Computational studies and NMR spectroscopy are key tools used to investigate these conformational behaviors in thiopyran derivatives, revealing the pivotal role of electrostatic and hyperconjugative interactions in determining the most stable conformer. nih.gov

Table 1: General Conformational Properties of the Tetrahydrothiopyran Ring

| Property | Description |

|---|---|

| Ring Conformation | Primarily adopts a non-planar "chair" conformation. |

| Substituent Positions | Substituents can be in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. |

| Ring Inversion | The ring can flip between two chair conformations, interconverting axial and equatorial positions. |

| Governing Factors | Conformational equilibrium is dictated by steric hindrance and stereoelectronic effects (e.g., hyperconjugation). nih.govacs.org |

Importance of the Aldehyde Functional Group in Chemical Transformations

The aldehyde functional group (-CHO) is one of the most versatile moieties in organic synthesis due to the reactivity of its carbonyl group (C=O). libretexts.org The carbonyl carbon is electrophilic because of the high electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. khanacademy.org Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. libretexts.org

When attached to a heterocyclic ring like tetrahydrothiopyran, the aldehyde group serves as a synthetic handle, allowing for a wide array of chemical transformations. These reactions enable the elaboration of the core structure into more complex and functionally diverse molecules. nih.govresearchgate.netrsc.org

Key transformations involving the aldehyde group include:

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde yields a primary alcohol.

Nucleophilic Addition: The carbonyl group readily undergoes addition reactions with a variety of nucleophiles. This includes the formation of:

Acetals: Reaction with alcohols for protection or further modification. libretexts.org

Imines (Schiff Bases): Reaction with primary amines. libretexts.org

Cyanohydrins: Addition of hydrogen cyanide.

Organometallic Reagents: Reactions with Grignard or organolithium reagents to form secondary alcohols and create new carbon-carbon bonds. libretexts.org

Wittig Reaction: Conversion of the carbonyl group into an alkene.

Reductive Amination: A two-step process that converts the aldehyde into an amine. libretexts.org

This extensive reactivity makes heterocyclic aldehydes like this compound valuable intermediates for building molecular libraries for drug discovery and developing novel organic materials. nih.gov

Overview of Research Trajectories in Tetrahydrothiopyran Chemistry

Research involving tetrahydrothiopyran and its derivatives has followed several key trajectories, largely driven by their utility in medicinal chemistry and as versatile synthetic intermediates. tandfonline.comrsc.org The thiopyran scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govrsc.org

A significant area of research focuses on the synthesis of novel thiopyran-based compounds for therapeutic applications. nih.gov Scientists have incorporated the thiopyran ring into molecules designed to act as anticancer, antimicrobial, and anti-inflammatory agents. tandfonline.comrsc.org The ability to modify the core structure, for which compounds like this compound are useful starting points, allows for the fine-tuning of pharmacological properties.

Another major research thrust is the development of new and efficient synthetic methods to construct the thiopyran ring and its derivatives. rsc.orgresearchgate.netresearchgate.net This includes the exploration of multicomponent reactions and cycloaddition strategies to build molecular complexity in a controlled manner. nih.gov Furthermore, the unique properties conferred by the sulfur atom are being explored in materials science. researchgate.net The ongoing investigation into the synthesis, reactivity, and biological activity of tetrahydrothiopyrans continues to be a vibrant field of chemical research, promising new discoveries in both fundamental science and practical applications. rsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

thiane-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWNEOWXEUXNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553113 | |

| Record name | Thiane-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53916-79-3 | |

| Record name | Thiane-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tetrahydro 2h Thiopyran 2 Carbaldehyde and Analogous Structures

De Novo Synthesis of the Thiopyran Ring System

The foundational step in the synthesis of Tetrahydro-2H-thiopyran-2-carbaldehyde is the construction of the six-membered sulfur-containing heterocycle. Various cyclization strategies have been developed to efficiently form the thiopyran ring.

Cyclization Reactions for Six-Membered Sulfur Heterocycles

The formation of the tetrahydro-2H-thiopyran ring can be achieved through several powerful cyclization reactions. Among these, thia-Diels-Alder reactions and thia-Prins cyclizations are noteworthy for their ability to generate the core heterocyclic structure.

Thia-Diels-Alder Reaction: This [4+2] cycloaddition reaction involves the reaction of a 1-thia-1,3-diene with a dienophile. For the synthesis of tetrahydrothiopyran (B43164) derivatives, a common approach is the reaction of a conjugated diene with a thiocarbonyl compound (a thial or thioketone) acting as the dienophile. While simple thioaldehydes are often unstable, they can be generated in situ for immediate use in cycloaddition reactions. The reaction of thiochalcones with acetylenic dienophiles has been shown to produce 4H-thiopyrans, which can subsequently be reduced to the saturated tetrahydrothiopyran ring. uzh.ch Similarly, reactions of thiochalcones with 1,4-quinones have yielded fused 4H-thiopyrans. nih.govresearchgate.net

Thia-Prins Cyclization: An alternative and effective method for the diastereoselective synthesis of substituted tetrahydro-thiopyrans is the thia-Prins cyclization. This reaction involves the condensation of a homoallylic thiol with an aldehyde, typically promoted by a Lewis acid. The reaction proceeds through a thiocarbenium ion intermediate, followed by cyclization and trapping of the resulting cation. This methodology allows for the controlled formation of stereocenters on the thiopyran ring.

| Cyclization Strategy | Description | Key Intermediates |

| Thia-Diels-Alder | [4+2] cycloaddition between a diene and a thiocarbonyl compound. | Thiochalcones, Thioaldehydes |

| Thia-Prins Cyclization | Lewis acid-mediated condensation of a homoallylic thiol and an aldehyde. | Thiocarbenium ion |

Strategies for Incorporating the Carbaldehyde Moiety

Directly incorporating the carbaldehyde group at the 2-position during the de novo synthesis of the thiopyran ring presents a synthetic challenge. One plausible strategy involves the use of a dienophile in a thia-Diels-Alder reaction that already contains a masked or protected aldehyde functionality. For instance, a dienophile with an acetal (B89532) group could be employed. Following the cycloaddition and subsequent reduction of any remaining unsaturation in the ring, the acetal can be deprotected under acidic conditions to reveal the desired carbaldehyde.

Another conceptual approach is the intramolecular cyclization of a precursor that already contains the necessary carbon framework and functional groups. For example, a δ-mercapto-α,β-unsaturated aldehyde could potentially undergo an intramolecular conjugate addition to form the six-membered ring, directly yielding a tetrahydro-2H-thiopyran with a formyl group at the 2-position.

Functional Group Interconversions and Modifications

A more common and often more practical approach to this compound involves the synthesis of a stable tetrahydrothiopyran precursor followed by functional group manipulation to introduce the aldehyde.

Conversion of Precursors to the Aldehyde

The most straightforward precursor to this compound is the corresponding primary alcohol, (Tetrahydro-2H-thiopyran-2-yl)methanol. This alcohol can be synthesized through various routes, including the reduction of a corresponding carboxylic acid or ester. The subsequent oxidation of this primary alcohol to the aldehyde is a well-established transformation in organic synthesis.

Several mild and selective oxidation methods are suitable for this conversion, minimizing the risk of over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are particularly effective. wikipedia.orgresearchgate.netalfa-chemistry.comorganic-chemistry.orgyoutube.com

Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate dimethyl sulfoxide (B87167) (DMSO), which then oxidizes the alcohol. The reaction is typically carried out at low temperatures (-78 °C) and is known for its high yields and compatibility with a wide range of functional groups. wikipedia.orgresearchgate.netalfa-chemistry.comorganic-chemistry.orgyoutube.com

Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent, the Dess-Martin periodinane, as the oxidant. wikipedia.orgwikipedia.orgchemistrysteps.com It is a very mild and efficient method that can be performed at room temperature, offering the advantage of avoiding the use of toxic chromium-based reagents. wikipedia.orgwikipedia.orgchemistrysteps.com An analogous oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to the corresponding aldehyde using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a co-oxidant has also been reported, providing another viable method. nih.gov

| Oxidation Method | Reagents | Typical Conditions | Advantages |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C) | High yields, wide functional group tolerance |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature | Mild conditions, no toxic metals |

| TEMPO-catalyzed Oxidation | TEMPO, Co-oxidant (e.g., BAIB) | Room temperature | Catalytic, mild conditions |

Selective Transformations of Existing Tetrahydrothiopyran Derivatives

In cases where a differently functionalized tetrahydrothiopyran is more readily accessible, selective transformations can be employed to install the carbaldehyde group. For instance, a tetrahydrothiopyran derivative bearing a 2-carboxylic acid or a 2-ester group could be reduced to the primary alcohol using a reagent like lithium aluminum hydride (LiAlH4), followed by oxidation to the aldehyde as described above.

Alternatively, a derivative with a 2-vinyl group could undergo ozonolysis to cleave the double bond and generate the aldehyde. Careful control of the reaction conditions would be necessary to avoid oxidation of the sulfur atom.

Stereoselective and Enantioselective Approaches

The development of stereoselective and enantioselective methods for the synthesis of this compound is of great interest, as the stereochemistry of such molecules can be critical for their biological activity.

Approaches to achieve stereocontrol can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods. For example, in a thia-Prins cyclization, the stereochemistry of the starting homoallylic thiol can influence the stereochemical outcome of the cyclization.

Enantioselective synthesis can be pursued through several strategies. One approach is the use of a chiral pool, starting from an enantiomerically pure precursor. For instance, a chiral starting material containing a thiol and an appropriately positioned electrophile could be cyclized to form the thiopyran ring with defined stereochemistry. The synthesis of enantiopure (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol from enantiomers of linalool, which are available from the chiral pool, provides a conceptual blueprint for a similar approach in the thiopyran series. researchgate.net

Catalytic asymmetric synthesis represents a more versatile and efficient strategy. While specific examples for the enantioselective synthesis of this compound are not abundant in the literature, principles from analogous systems can be applied. For example, asymmetric hetero-Diels-Alder reactions using chiral Lewis acid catalysts could be employed to set the stereocenters during the formation of the thiopyran ring. Furthermore, the asymmetric desymmetrization of meso-oxetanes using internal sulfur nucleophiles, catalyzed by a chiral Brønsted acid, has been shown to produce chiral tetrahydrothiophenes and could potentially be adapted for the synthesis of chiral tetrahydrothiopyrans. nsf.gov

Kinetic resolution of a racemic intermediate, such as (Tetrahydro-2H-thiopyran-2-yl)methanol, using chiral reagents or enzymes is another viable strategy to obtain enantiomerically enriched material. The enzymatic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran provides a precedent for such an approach. nih.gov

| Stereoselective Strategy | Description |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials from natural sources. |

| Asymmetric Catalysis | Employment of chiral catalysts to control the stereochemical outcome of a reaction. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. |

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

The establishment of stereocenters with a high degree of enantioselectivity is paramount in the synthesis of chiral molecules. Chiral auxiliaries and catalytic asymmetric synthesis are two powerful strategies to achieve this goal. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. nih.govscielo.org.mx

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including tetrahydrothiophenes and tetrahydrothiopyrans. researchgate.net Chiral secondary amines, for instance, can catalyze domino reactions, such as thia-Michael/aldol (B89426) sequences, to produce highly functionalized tetrahydrothiophenes with excellent enantioselectivity. researchgate.net While direct examples for the synthesis of this compound using this specific approach are not prevalent in the reviewed literature, the principles can be extrapolated. For instance, a domino reaction between an appropriate sulfur-containing nucleophile and an α,β-unsaturated aldehyde, catalyzed by a chiral organocatalyst, could potentially lead to the enantioselective formation of the target molecule.

The table below summarizes different chiral auxiliaries and catalysts used in the asymmetric synthesis of related heterocyclic compounds, highlighting the potential for their application in the synthesis of this compound.

| Chiral Auxiliary/Catalyst | Reaction Type | Product Type | Diastereomeric/Enantiomeric Excess | Reference |

| Pseudoephenamine | Asymmetric alkylation | Enantiomerically enriched carboxylic acids, aldehydes, etc. | High diastereoselectivities | nih.gov |

| Sulfur-based chiral auxiliaries (from amino acids) | Acetate (B1210297) aldol reactions, Michael additions | Chiral carbonyl compounds | Superior qualities in many cases | scielo.org.mx |

| L-Proline-derived secondary amine | Thia-Michael/aldol domino reaction | Tetrahydrothiophenecarbaldehydes | High enantioselectivities | researchgate.net |

| Chiral Phosphoric Acid | Tandem asymmetric Michael/cyclization | Enantioenriched 9-alkyl tetrahydroxanthenones | Good to high enantioselectivities | rsc.org |

Diastereoselective Control in Ring Systems

In addition to controlling the absolute stereochemistry of a single chiral center, the relative stereochemistry between multiple stereocenters in a cyclic system must also be precisely controlled. Diastereoselective reactions are designed to favor the formation of one diastereomer over others. The thia-Prins cyclization is a powerful method for the diastereoselective synthesis of substituted tetrahydrothiophenes and tetrahydrothiopyrans. researchgate.netresearchgate.netdntb.gov.ua

This reaction involves the activation of a thioacrylate by a Lewis acid, such as trimethylsilyltrifluoromethanesulfonate (TMSOTf), to form a thiocarbenium ion. This intermediate is then attacked by an appended alkyne group in an intramolecular fashion to generate a five- or six-membered ring. The stereochemical outcome of the cyclization is influenced by the geometry of the starting materials and the reaction conditions, often leading to high diastereoselectivity. researchgate.net

The mechanism of the thia-Prins cyclization allows for the formation of trisubstituted tetrahydrothiophenes with the substituents at the 2 and 5 positions in a cis relationship, and the substituent at the 3 position trans to the other two. researchgate.net The stereochemistry of the resulting products can be determined using spectroscopic techniques such as 2-D Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net

The following table provides examples of diastereoselective synthesis of substituted tetrahydrothiopyrans via thia-Prins cyclization, showcasing the level of control achievable.

| Substrate | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| (E)-Ethyl 3-((4-phenylbut-3-yn-1-yl)thio)acrylate | TMSOTf | CH2Cl2 | 0 to rt | >95:5 | 85 | researchgate.net |

| (E)-Ethyl 3-((5-phenylpent-4-yn-1-yl)thio)acrylate | TMSOTf | CH2Cl2 | 0 to rt | >95:5 | 82 | researchgate.net |

| (E)-Ethyl 3-((4-(p-tolyl)but-3-yn-1-yl)thio)acrylate | TMSOTf | CH2Cl2 | 0 to rt | >95:5 | 88 | researchgate.net |

Green Chemistry Principles in Tetrahydrothiopyran Carbaldehyde Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds, including thiopyran derivatives. iau.ir

One of the key principles of green chemistry is the use of safer solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. researchgate.net An efficient synthesis of 2H-thiopyran derivatives has been reported via a three-component reaction of an alkyl propiolate, a benzoyl isothiocyanate derivative, and an alkyl bromide in water at 80°C without the need for a catalyst. This method offers several advantages, including high yields and a simple work-up procedure. iau.ir

Multicomponent reactions (MCRs) are another important aspect of green chemistry, as they allow for the synthesis of complex molecules in a single step from three or more reactants, thereby reducing the number of synthetic steps, solvent waste, and energy consumption. The aforementioned synthesis of 2H-thiopyran derivatives is an example of an MCR. iau.ir

Furthermore, the use of sustainable starting materials is a cornerstone of green chemistry. While not specifically detailed for this compound, research into the use of bio-derived furanic compounds as platform chemicals for the synthesis of a variety of functionalized products points towards future sustainable synthetic routes for such heterocycles. mdpi.com

The following table outlines some green chemistry approaches that have been applied to the synthesis of thiopyran and related heterocyclic compounds.

| Green Chemistry Principle | Application in Synthesis | Advantages | Reference |

| Use of Safer Solvents | Synthesis of 2H-thiopyran derivatives in water | Reduced pollution, lower cost, simplicity in processing | iau.irresearchgate.net |

| Multicomponent Reactions | One-pot synthesis of 2-amino-4H-pyrans | High atom economy, reduced waste, shorter reaction times | researchgate.net |

| Catalysis | Use of ammonium (B1175870) acetate as a green catalyst for pyrano[2,3-b]pyran synthesis | Mild reaction conditions, high yields | Not directly cited, general principle |

| Use of Renewable Feedstocks | Potential use of bio-derived furanic compounds | Sustainability, reduced reliance on fossil fuels | mdpi.com |

Chemical Reactivity and Transformative Potential of Tetrahydro 2h Thiopyran 2 Carbaldehyde

Reactions Involving the Carbonyl Group

The aldehyde group in Tetrahydro-2H-thiopyran-2-carbaldehyde is a primary site for a wide array of chemical reactions. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the adjacent proton allows for enolate formation, leading to a diverse range of synthetic transformations.

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The stereochemical outcome of these additions is of significant interest, as the reaction converts a planar sp²-hybridized carbon into a tetrahedral sp³-hybridized carbon, often creating a new chiral center. libretexts.orglibretexts.org The direction of nucleophilic attack, whether from the re or si face of the carbonyl, determines the configuration of the resulting alcohol. libretexts.org

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to aldehydes. masterorganicchemistry.comwikipedia.org For instance, the reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) results in the formation of a secondary alcohol after an acidic workup. leah4sci.commasterorganicchemistry.com The stereoselectivity of such additions can be influenced by factors like the steric bulk of the nucleophile and the substrate, as well as the presence of chelating agents.

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Grignard Reagent (R-MgX) | Secondary Alcohol | C5H9S-CHO + R-MgX → C5H9S-CH(R)OMgX stackrel{H3O+}{\longrightarrow} C5H9S-CH(R)OH |

| Organolithium Reagent (R-Li) | Secondary Alcohol | C5H9S-CHO + R-Li → C5H9S-CH(R)OLi stackrel{H3O+}{\longrightarrow} C5H9S-CH(R)OH |

| Cyanide (NaCN/HCN) | Cyanohydrin | C5H9S-CHO + NaCN/HCN → C5H9S-CH(OH)CN |

Condensation Reactions with Carbonyl and Amine Reagents

Condensation reactions are a cornerstone of carbonyl chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. latech.edu this compound readily participates in such reactions. With primary amines, it undergoes alkylimino-de-oxo-bisubstitution to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, followed by the elimination of water. wikipedia.org Secondary amines react to form enamines if an alpha-proton is available on the aldehyde, or aminals. wikipedia.org

In reactions with activated methylene (B1212753) compounds, such as malonic esters or nitromethane, this compound can undergo Knoevenagel or Henry condensations, respectively, usually in the presence of a base. These reactions are crucial for extending the carbon chain and introducing new functional groups.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions are indispensable for the synthesis of alkenes from carbonyl compounds. The Wittig reaction, utilizing phosphorus ylides (Ph₃P=CHR), converts aldehydes and ketones into alkenes. nih.gov A significant modification is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions. wikipedia.orgclockss.org The HWE reaction is often preferred as it typically provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is easily removed. organic-chemistry.orgalfa-chemistry.com

When this compound is treated with a Wittig reagent or a phosphonate ylide generated in an HWE reaction, the aldehyde oxygen is replaced by the alkylidene group from the ylide, yielding an alkene derivative of the tetrahydrothiopyran (B43164) ring. nih.govalfa-chemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions, whereas the HWE reaction generally favors the formation of (E)-alkenes. wikipedia.org

| Reaction | Reagent | Key Features | Typical Product Stereochemistry |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Versatile for C=C bond formation. Byproduct (Ph3P=O) can be difficult to remove. | Z-alkenes from unstabilized ylides; E-alkenes from stabilized ylides. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)2P(O)CHR-) | More nucleophilic ylides. Water-soluble phosphate byproduct is easily separated. wikipedia.org | Predominantly E-alkenes. wikipedia.orgorganic-chemistry.org |

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Pinnick oxidation (NaClO₂ with a scavenger) can effectively convert the aldehyde to Tetrahydro-2H-thiopyran-2-carboxylic acid. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Reduction: The reduction of the aldehyde to (Tetrahydro-2H-thiopyran-2-yl)methanol is typically achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it does not reduce other functional groups like esters or amides. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, followed by an aqueous workup.

Transformations of the Tetrahydrothiopyran Ring System

The tetrahydrothiopyran ring, while generally stable, can undergo transformations, particularly involving the sulfur atom.

Electrophilic and Nucleophilic Attack on the Ring

The sulfur atom in the tetrahydrothiopyran ring is the most reactive site towards electrophiles. As a thioether, the sulfur atom possesses lone pairs of electrons, making it nucleophilic. msu.edu It can be attacked by electrophiles, most notably oxidizing agents.

Oxidation of Sulfur: The sulfur atom can be oxidized to a sulfoxide (B87167) and further to a sulfone. nih.gov This transformation significantly alters the electronic properties and steric profile of the ring. Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide, are typically used to form the sulfoxide. Stronger oxidizing agents, like excess hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), will oxidize the sulfur to the sulfone. nih.gov The formation of the sulfoxide introduces a new stereocenter at the sulfur atom.

Nucleophilic Attack: The tetrahydrothiopyran ring itself is generally resistant to nucleophilic attack due to its saturated and electron-rich nature. However, if the sulfur atom is converted into a sulfonium (B1226848) salt by reaction with an alkyl halide, it becomes an excellent leaving group. Subsequent nucleophilic attack at an adjacent carbon can lead to ring-opening reactions, although this is less common for the stable six-membered ring compared to smaller, more strained heterocyclic systems.

Ring-Opening and Rearrangement Processes

The tetrahydro-2H-thiopyran (thiane) ring is a saturated heterocycle and is generally stable under many synthetic conditions. Unlike its unsaturated counterparts, which are more prone to nucleophilic attack due to conjugation, the thiane (B73995) ring in this compound does not readily undergo ring-opening. However, cleavage of the carbon-sulfur bonds can be induced under specific, often forcing, conditions.

Ring-Opening: Reductive cleavage of C–S bonds in thioethers can be achieved using various reagents, including dissolving metal reductions or electroreductive methods. For instance, electroreductive protocols have been shown to cleave C(sp3)–S bonds in aryl alkyl thioethers to generate alkyl radicals. chemrxiv.org A similar strategy could potentially lead to the opening of the tetrahydrothiopyran ring. Additionally, strong nucleophiles like organolithium reagents have been demonstrated to open related sulfur heterocycles. In the case of dithieno[2,3-b:3',2'-d]thiophene, aryllithium reagents attack a sulfur atom, leading to a ring-opening reaction that forms a substituted bithiophene. beilstein-journals.org While the saturated thiane ring is less susceptible, highly reactive nucleophiles or bases could potentially initiate ring-opening through deprotonation at a position alpha to the sulfur, followed by ring cleavage.

Rearrangement Processes: A significant rearrangement pathway available to this compound involves prior modification of the sulfur atom. Oxidation of the sulfide (B99878) to a sulfoxide provides a substrate for the Pummerer rearrangement. chem-station.com This reaction typically occurs when a sulfoxide with at least one α-hydrogen is treated with an acylating agent, such as acetic anhydride (B1165640). wikipedia.orgtcichemicals.comorganicreactions.org The sulfoxide is acylated, followed by elimination and attack by a nucleophile (e.g., acetate) to yield an α-acyloxy thioether. wikipedia.orgnih.gov If the sulfoxide of this compound were subjected to Pummerer conditions, rearrangement could occur at the C6 position, introducing a functional group adjacent to the sulfur atom and providing a valuable intermediate for further transformation. chem-station.com

Cycloaddition Reactions (e.g., Diels-Alder with related systems)

The saturated ring of this compound is incapable of participating directly as the diene component in a [4+2] cycloaddition reaction, such as the Diels-Alder reaction. These reactions require a conjugated π-system of four atoms. rsc.org However, the tetrahydrothiopyran scaffold serves as a valuable precursor to unsaturated 2H-thiopyran derivatives, which are highly effective dienes in cycloaddition chemistry.

Unsaturated 2H-thiopyrans can be synthesized from saturated precursors through reactions such as β-elimination from a sulfoxide. These 2H-thiopyran systems readily engage in [4+2] cycloaddition reactions with a variety of dienophiles. rsc.orgresearchgate.net Both intermolecular and intramolecular versions of these cycloadditions have been explored, providing routes to complex polycyclic and heterocyclic structures. rsc.org For example, 2H-thiopyrans react with electron-deficient alkenes like acrolein and methyl vinyl ketone to produce thiopyran derivatives in good yields. researchgate.net More recently, the inverse electron demand Diels-Alder (IEDDA) reaction of 2H-thiopyran-2-one and related systems with strained alkynes has been investigated, highlighting the utility of these heterocycles in click chemistry. rsc.orgnsf.govacs.org The resulting cycloadducts can often be desulfurized to yield carbocyclic products that would be difficult to access through other means.

The table below summarizes representative cycloaddition reactions involving thiopyran-related systems, illustrating the potential of derivatives of this compound in this field.

| Thiopyran System | Dienophile/Partner | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| 2H-Thiopyran | Acrolein, Methyl vinyl ketone | [4+2] Cycloaddition | Exclusively forms 2H-thiopyran derivatives after spontaneous elimination of dimethylamine (B145610) from an intermediate. | researchgate.net |

| 2H-Thiopyran-2-one | Strained Alkynes (e.g., BCN) | Inverse Electron Demand Diels-Alder (IEDDA) | Reacts significantly faster than oxygen-containing pyranone analogues due to lower distortion energy. | rsc.org |

| 2H-Pyran-2-thione | Strained Alkynes | IEDDA / Click-and-Release | Found to be the most reactive in a series of (thio)pyran-(thi)ones, proceeding effectively in cellular environments. | nsf.govacs.org |

| Polyfluorothioamide | Various Dienes | Thio-Diels-Alder | Acts as a thio-dienophile to create dihydrothiopyran derivatives. | rsc.org |

Reactivity at the Sulfur Atom

The sulfur atom in the tetrahydro-2H-thiopyran ring is a key locus of reactivity. As a thioether, the sulfur atom is nucleophilic and can participate in several important transformations, primarily oxidation and alkylation.

Oxidation: The sulfur atom can be readily oxidized to higher oxidation states. Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide or a peracid, typically yields the corresponding sulfoxide. Further oxidation with a stronger oxidizing agent or an excess of the oxidant leads to the sulfone. nih.govmsu.educhemistrysteps.com The choice of oxidant allows for selective synthesis; for example, specific reagents like Davis's oxaziridine (B8769555) have been used for the chemoselective oxidation of related tetrahydro-thiopyran-4-ones to their sulfoxides without overoxidation. nih.gov The resulting sulfoxides are chiral at the sulfur atom and can be used in stereoselective synthesis, while both sulfoxides and sulfones are valuable intermediates for subsequent reactions, such as eliminations or rearrangements.

Alkylation: The nucleophilicity of the sulfur atom is significantly greater than that of the oxygen in the analogous tetrahydropyran (B127337) ring. msu.edu Consequently, it reacts readily with electrophiles like alkyl halides to form ternary sulfonium salts. msu.edulibretexts.org This alkylation is analogous to the quaternization of amines. The resulting sulfonium salts are useful as alkylating agents themselves or can serve as leaving groups in elimination or substitution reactions. The reaction proceeds via an SN2 mechanism, and a variety of alkylating agents, including methyl, primary, and benzyl (B1604629) halides, can be employed. nih.gov

The following table summarizes the key reactions occurring at the sulfur atom of the tetrahydrothiopyran ring.

| Reaction | Reagent(s) | Product | Description | Reference |

|---|---|---|---|---|

| Oxidation (to Sulfoxide) | H₂O₂, m-CPBA, Davis's oxaziridine | This compound-1-oxide | Controlled oxidation yields the sulfoxide, which is chiral at the sulfur center. | nih.gov |

| Oxidation (to Sulfone) | Excess H₂O₂, Peracetic acid | This compound-1,1-dioxide | Stronger or excess oxidant leads to the fully oxidized, achiral sulfone. | nih.govmsu.edu |

| Alkylation | Alkyl Halides (e.g., CH₃I, BnBr) | S-Alkyl-tetrahydro-2H-thiopyranium-2-carbaldehyde salt | Nucleophilic attack by sulfur on the alkyl halide forms a stable sulfonium salt. | msu.edunih.gov |

Derivatization Strategies for Structural Complexity and Diversity

This compound possesses two primary functional handles for derivatization: the aldehyde group and the sulfur atom. Strategic manipulation of these sites allows for the construction of a wide array of more complex molecules.

Derivatization of the Aldehyde Group: The carbaldehyde moiety is one of the most versatile functional groups in organic synthesis. It can be readily:

Oxidized to the corresponding carboxylic acid.

Reduced to a primary alcohol.

Engaged in C-C bond formation through reactions such as the Wittig reaction (to form alkenes), Grignard or organolithium additions (to form secondary alcohols), and aldol (B89426) or similar condensation reactions. acs.org

Converted to other functional groups , such as imines or oximes, through condensation with amines or hydroxylamine, respectively. google.com These derivatizations are often used to introduce nitrogen-containing heterocycles or to facilitate further analysis. nih.govresearchgate.net

Derivatization via the Sulfur Atom: As detailed in section 3.2.4, the sulfur atom provides a reliable site for modification.

Oxidation to the sulfoxide or sulfone alters the electronic properties and steric profile of the ring. These oxidized derivatives can then be used in elimination reactions to introduce unsaturation, thereby creating precursors for cycloaddition reactions. nih.gov

Alkylation to form sulfonium salts converts the sulfur into a good leaving group, enabling ring-opening or rearrangement pathways.

By combining derivatization strategies at both the aldehyde and sulfur positions, a high degree of molecular diversity can be achieved. For example, the aldehyde could be converted into a dienophile tether, while the sulfur could be oxidized and eliminated to form a diene within the ring, setting the stage for an intramolecular Diels-Alder reaction. rsc.org This dual reactivity makes this compound a valuable building block for synthesizing complex heterocyclic and carbocyclic systems.

Advanced Spectroscopic and Structural Elucidation Techniques for Tetrahydro 2h Thiopyran 2 Carbaldehyde and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of Tetrahydro-2H-thiopyran-2-carbaldehyde in solution. It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.

The tetrahydro-2H-thiopyran ring, analogous to cyclohexane, is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. This conformational preference can be thoroughly investigated using ¹H and ¹³C NMR spectroscopy. nih.gov The chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the orientation of the substituent and the geometry of the ring.

In a chair conformation, the protons on the ring are in either axial or equatorial positions, which are chemically non-equivalent. Axial protons are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The coupling constants between adjacent protons (vicinal coupling, ³J) are dependent on the dihedral angle between them. Large coupling constants (typically 8-13 Hz) are observed for axial-axial (³Jₐₐ) interactions, while smaller couplings (2-5 Hz) are characteristic of axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) interactions.

For this compound, the aldehyde group at the C2 position can exist in either an axial or equatorial orientation. The equilibrium between these two conformers is influenced by steric factors. The equatorial position is generally favored to minimize 1,3-diaxial interactions. Analysis of the coupling patterns of the proton at C2 (H2) can elucidate the dominant conformation. An equatorial aldehyde group would result in H2 being axial, showing large ³Jₐₐ couplings to the axial protons on C3 and a smaller ³Jₐₑ coupling.

¹³C NMR provides complementary information. The chemical shifts of the ring carbons are influenced by their hybridization and substituent effects. The carbon atom C2, being adjacent to both the sulfur atom and the electron-withdrawing aldehyde group, would resonate at a distinct chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Equatorial Conformer)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-C=O | 9.5 - 10.0 | - |

| C=O | - | 190 - 205 |

| H2 (axial) | 3.5 - 4.0 | - |

| C2 | - | 50 - 60 |

| H3 | 1.5 - 2.2 | - |

| C3 | - | 25 - 35 |

| H4 | 1.4 - 1.9 | - |

| C4 | - | 20 - 30 |

| H5 | 1.5 - 2.2 | - |

| C5 | - | 25 - 35 |

| H6 | 2.5 - 3.0 | - |

Note: These are estimated ranges and can vary based on solvent and other experimental conditions.

While 1D NMR provides foundational data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure. nih.govacs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons, allowing for a "walk" around the thiopyran ring. For instance, the aldehyde proton would show a correlation to H2, which in turn would correlate with the H3 protons, and so on, confirming the connectivity from C2 through C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will produce a cross-peak, definitively linking the proton and carbon chemical shifts for each position in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This is particularly powerful for identifying quaternary carbons and piecing together different fragments of a molecule. In this case, HMBC would be critical to confirm the position of the aldehyde group. A key correlation would be observed between the aldehyde proton (H-C=O) and the C2 carbon of the ring, and potentially the C3 carbon as well. Similarly, correlations from the H2 proton to the aldehyde carbon (C=O) and C3/C4 would be expected.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. researchgate.net For a derivative of this compound, this technique would yield a three-dimensional model of the molecule in the solid state.

This analysis provides unambiguous data on:

Conformation: It would confirm the chair conformation of the thiopyran ring and the axial or equatorial preference of the carbaldehyde substituent and other groups in the solid state. nih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-S, C-C, C=O) and bond angles can be obtained, offering insights into bond strain and electronic effects.

Intermolecular Interactions: The packing of molecules in the crystal lattice reveals information about non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which govern the solid-state properties of the compound. nih.gov

While obtaining a suitable crystal for the parent compound might be challenging, analysis of a crystalline derivative would provide invaluable benchmark data for understanding its structural properties.

Table 2: Representative Crystallographic Data for a Substituted 4H-Thiopyran Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2683 |

| b (Å) | 10.6690 |

| c (Å) | 12.3477 |

| β (°) | 101.773 |

| Ring Conformation | Boat |

Data from a representative 2H-thiopyran derivative, as specific data for the target compound is not available. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₆H₁₀OS).

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. jove.com Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes characteristic fragmentation.

Key fragmentation pathways for this compound would likely include:

α-Cleavage: This is a common fragmentation for aldehydes and ethers/thioethers. Cleavage of the bond between C2 and the aldehyde group can lead to the loss of the CHO radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da) from the aldehyde group. miamioh.eduwhitman.edu

Ring Cleavage: The thiopyran ring can undergo fragmentation, often initiated by cleavage adjacent to the sulfur atom, leading to the loss of neutral molecules like ethylene (B1197577) (C₂H₄, 28 Da) or thioformaldehyde (B1214467) (CH₂S, 46 Da).

McLafferty Rearrangement: If a γ-hydrogen is available on a side chain, this rearrangement can occur. However, for the parent compound, this is not a primary pathway.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₆H₁₀OS, Exact Mass: 130.0452)

| m/z (Predicted) | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 130 | [C₆H₁₀OS]⁺• | - (Molecular Ion) |

| 129 | [C₆H₉OS]⁺ | •H |

| 102 | [C₅H₁₀S]⁺• | CO |

| 101 | [C₅H₉S]⁺ | •CHO |

| 87 | [C₄H₇S]⁺ | •C₂H₃O |

| 74 | [C₃H₆S]⁺• | C₃H₄O |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sayoutube.com These methods are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. A key feature in the IR spectrum of this compound would be the strong carbonyl (C=O) stretching absorption of the aldehyde, typically found in the range of 1720-1740 cm⁻¹. orgchemboulder.compressbooks.pub Another diagnostic feature for aldehydes is the C-H stretch of the aldehyde proton, which appears as two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. spectroscopyonline.com Aliphatic C-H stretching vibrations will be observed between 2850 and 3000 cm⁻¹, and the C-S stretching vibration, which is typically weak, appears in the fingerprint region around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. While the C=O stretch is also visible in Raman spectra, non-polar bonds often give stronger signals. The C-S and C-C bonds of the thiopyran ring would be expected to produce characteristic signals in the Raman spectrum. Raman spectroscopy is particularly useful for studying symmetric vibrations and can provide complementary information to IR, especially in the low-frequency region. americanpharmaceuticalreview.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Aldehyde C-H | Stretch | 2830-2800 and 2730-2700 (medium) | Weak |

| Alkane C-H | Stretch | 2960-2850 (strong) | Strong |

| Carbonyl C=O | Stretch | 1740-1720 (strong) | Medium |

| CH₂ | Bend (Scissoring) | ~1465 (medium) | Medium |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination

The C2 carbon in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are specifically designed to study such molecules.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): ECD measures the differential absorption of left- and right-circularly polarized light, while ORD measures the rotation of plane-polarized light as a function of wavelength. researchgate.net These techniques provide a unique spectral fingerprint for each enantiomer. The sign and magnitude of the ECD (Cotton effects) or ORD curves can be used to determine the absolute configuration of the molecule, often by comparing the experimental spectrum to one predicted by quantum chemical calculations. nih.gov

Furthermore, the intensity of the chiroptical signal is directly proportional to the concentration difference between the two enantiomers. This relationship forms the basis for determining the enantiomeric excess (ee) of a chiral sample. researchgate.netheraldopenaccess.us By measuring the ECD or optical rotation of a sample and comparing it to that of an enantiomerically pure standard, the ee can be accurately quantified. This is a crucial analysis in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. nih.gov

Theoretical and Computational Investigations of Tetrahydro 2h Thiopyran 2 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are employed to explore various facets of Tetrahydro-2H-thiopyran-2-carbaldehyde, from its ground-state electronic structure to its potential reactivity.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

For this compound, the sulfur atom in the thiopyran ring and the oxygen atom of the carbaldehyde group are expected to be electron-rich centers, significantly influencing the shape and energy of the molecular orbitals. The lone pairs on the sulfur and oxygen atoms would contribute significantly to the HOMO, making these sites potential centers for electrophilic attack. Conversely, the π* antibonding orbital of the carbonyl group (C=O) is expected to be a major component of the LUMO, identifying the carbonyl carbon as a primary site for nucleophilic attack. uci.edu

Table 1: Conceptual Molecular Orbital Contributions This table illustrates the expected primary atomic and group contributions to the frontier molecular orbitals of this compound based on general chemical principles.

| Molecular Orbital | Primary Contributing Atoms/Groups | Implied Reactivity |

|---|---|---|

| HOMO | Sulfur (lone pairs), Oxygen (lone pairs) | Electron donation, site for electrophilic attack |

| LUMO | Carbonyl group (π* C=O) | Electron acceptance, site for nucleophilic attack |

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These include electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). nih.gov These global descriptors provide a general overview of the molecule's reactivity.

To identify specific reactive sites within the molecule, local reactivity descriptors are essential. Fukui functions (f(r)) are particularly powerful tools for this purpose. beilstein-archives.org They indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

f+(r) : Describes the propensity of a site to accept an electron (nucleophilic attack).

f-(r) : Describes the propensity of a site to donate an electron (electrophilic attack).

A related and often more precise descriptor is the dual descriptor (Δf(r)), which can unambiguously identify regions prone to nucleophilic versus electrophilic attack. researchgate.net For this compound, Fukui function analysis is expected to show a high f+(r) value on the carbonyl carbon of the aldehyde, confirming its electrophilic character. A high f-(r) value would likely be associated with the sulfur and oxygen atoms, highlighting their nucleophilic nature.

The Tetrahydro-2H-thiopyran ring is not planar and exists in various conformations, primarily the chair, boat, and twist-boat forms. Computational methods are crucial for mapping the conformational energy landscape, which describes the relative energies of these different conformers and the energy barriers between them. nih.govnih.gov

Studies on the parent Tetrahydro-2H-thiopyran molecule using both ab initio and DFT methods have established that the chair conformer is the most stable. researchgate.netresearchgate.net The energy difference between the chair and higher-energy twist conformers is significant, indicating a strong preference for the chair geometry. researchgate.net

Table 2: Calculated Relative Energies of Tetrahydro-2H-thiopyran Conformers Data sourced from ab initio and DFT calculations on the parent ring structure. researchgate.net

| Conformer | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | DFT/MP2 | 0.00 (Reference) |

| 1,4-Twist | DFT/MP2 | ~5.27 |

For this compound, the carbaldehyde group can be in either an axial or equatorial position on the chair conformer. Computational studies on analogous 2-methyltetrahydro-2H-thiopyran show a strong preference for the equatorial position to minimize steric interactions. researchgate.net A similar and likely more pronounced preference is expected for the larger carbaldehyde group. DFT calculations can precisely quantify this energy difference (the A-value), confirming the stability of the equatorial stereoisomer.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.

For reactions involving this compound, such as nucleophilic additions to the carbonyl group or oxidation at the sulfur atom, DFT calculations can model the entire reaction pathway. For instance, in a study of the analogous Cannizzaro reaction of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, quantum-chemical modeling was used to map the hydride transfer mechanism. researchgate.net The calculations identified the structures of the transition states and intermediates, and the calculated thermodynamic parameters were in good agreement with experimental data. researchgate.net This approach allows for the comparison of different possible reaction pathways, identifying the most energetically favorable route. Intrinsic Reaction Coordinate (IRC) calculations can then confirm that a calculated transition state correctly connects the reactants and products. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment, such as a solvent. researchgate.net

For this compound, MD simulations can be used to:

Explore Conformational Dynamics: Observe the transitions between different ring conformations (e.g., chair-boat interconversion) in real-time, which complements the static picture from the DFT energy landscape.

Analyze Solvent Effects: Simulate the molecule in a solvent like water to study the formation and dynamics of the hydration shell around polar groups like the carbaldehyde.

Assess Flexibility: Quantify the flexibility of the thiopyran ring and the rotational freedom of the carbaldehyde substituent.

In studies of related 2H-pyran-2-one analogues, MD simulations running for nanoseconds (e.g., 10 ns) have been used to investigate interactions with water and predict compatibility with other molecules. semanticscholar.orgmdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. nih.gov For reliable results, it is standard practice to calculate the chemical shifts for all low-energy conformers (e.g., equatorial and axial) and then compute a Boltzmann-weighted average based on their relative energies. nih.gov

IR Frequencies: The vibrational frequencies from a DFT calculation correspond to the peaks in an infrared (IR) spectrum. These calculations can help assign experimental IR bands to specific molecular motions. A key predicted frequency for this compound would be the C=O stretching mode of the aldehyde, which is a strong and characteristic absorption. Studies on the disproportionation of a related pyran-carbaldehyde used calculated imaginary frequencies to confirm the nature of transition states. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tetrahydro-2H-thiopyran |

| 2-methyltetrahydro-2H-thiopyran |

| 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde |

In Silico Design of Novel Tetrahydrothiopyran (B43164) Carbaldehyde Analogs

The in silico design of novel analogs of this compound represents a rational, computer-aided approach to optimize the therapeutic potential of this scaffold. By leveraging computational tools, it is possible to predict the biological activity and pharmacokinetic properties of hypothetical derivatives, thereby prioritizing the synthesis of compounds with the highest probability of success. This section outlines a hypothetical in silico workflow for the design of novel this compound analogs targeting the enzyme Aldehyde Dehydrogenase 1A3 (ALDH1A3), a protein implicated in cancer stem cell survival and chemoresistance.

The design strategy is centered on modifying the core structure of this compound to enhance its binding affinity and selectivity for the ALDH1A3 active site. The aldehyde functional group is a key pharmacophoric feature, as it can form a covalent bond with the catalytic cysteine residue (Cys302) in the ALDEH1A3 active site, a mechanism common to many ALDH inhibitors. nih.gov The tetrahydrothiopyran ring serves as a scaffold that can be functionalized to explore interactions with various subpockets of the enzyme's active site.

A virtual library of novel analogs can be generated by introducing a variety of substituents at different positions of the tetrahydrothiopyran ring. These modifications are designed to probe key interactions within the ALDH1A3 active site, which includes a cofactor-binding domain and a substrate-binding tunnel. nih.govresearchgate.net For instance, bulky aromatic groups could be introduced to establish hydrophobic interactions, while hydrogen bond donors and acceptors could be positioned to interact with polar residues in the active site.

Molecular docking simulations are then employed to predict the binding mode and affinity of each designed analog within the crystal structure of ALDH1A3. These simulations provide insights into the crucial molecular interactions, such as hydrogen bonds, hydrophobic contacts, and the potential for covalent bond formation between the analog's aldehyde group and the catalytic Cys302 residue. nih.gov The docking scores, which estimate the binding free energy, serve as an initial filter to rank the designed compounds.

Following molecular docking, Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a mathematical correlation between the structural features of the designed analogs and their predicted biological activity. These models can help in identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the inhibitory potency of the compounds.

Finally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are performed to assess the drug-likeness of the most promising candidates. This step is crucial for filtering out compounds that are likely to have poor pharmacokinetic profiles or potential toxicity issues, thus saving resources in the subsequent stages of drug development. The table below presents a hypothetical set of designed analogs and their predicted properties.

| Analog ID | Modification on this compound Scaffold | Predicted Binding Affinity (kcal/mol) | Predicted hERG Inhibition | Predicted Oral Bioavailability (%) |

|---|---|---|---|---|

| THTC-A01 | 4-phenyl substitution | -8.2 | Low Risk | 75 |

| THTC-A02 | 4-(4-chlorophenyl) substitution | -8.9 | Low Risk | 72 |

| THTC-A03 | 4-(3-methoxyphenyl) substitution | -8.5 | Low Risk | 78 |

| THTC-A04 | 5-hydroxyl substitution | -7.5 | Low Risk | 85 |

| THTC-A05 | 5-amino substitution | -7.8 | Low Risk | 82 |

Diverse Applications of Tetrahydro 2h Thiopyran 2 Carbaldehyde in Contemporary Chemical Research

As a Versatile Synthon and Chiral Building Block in Complex Organic Synthesis

In the field of organic synthesis, chiral building blocks are enantiomerically pure compounds used as starting materials to construct complex, stereochemically defined molecules, which is critical for pharmaceuticals and bioactive natural products. Tetrahydro-2H-thiopyran-2-carbaldehyde serves as such a building block, offering two key reactive sites: the aldehyde group and the tetrahydrothiopyran (B43164) ring system.

The aldehyde functionality allows for a wide range of transformations, including nucleophilic additions, Wittig reactions, and reductive aminations, enabling the extension of the carbon chain and the introduction of new functional groups. The tetrahydrothiopyran motif itself is found in a number of biologically active molecules. researchgate.net The synthesis of these sulfur-containing heterocycles in an enantiomerically pure form is a significant area of research. researchgate.net

Modern organocatalytic methods, such as thia-Michael/aldol (B89426) domino reactions, have been developed to produce highly substituted tetrahydrothiophenes and tetrahydrothiopyrans with excellent stereocontrol. researchgate.net These advanced synthetic strategies provide access to chiral tetrahydrothiopyran structures, which can then be elaborated into more complex targets. The ability to synthesize specific enantiomers of these compounds underscores their importance as privileged motifs for building chiral molecules in drug discovery and development. researchgate.netnih.gov

Role in Catalysis and Ligand Design for Asymmetric Transformations

Asymmetric transformations, which selectively produce one enantiomer of a chiral product, are fundamental to modern chemistry. The development of catalysts and ligands to control these reactions is a primary focus. While this compound is not typically a catalyst itself, its derivatives are promising candidates for ligand design. The sulfur atom within the thiopyran ring possesses lone pairs of electrons that can coordinate to transition metals, making it a potential donor site in chiral ligands.

The synthesis of the tetrahydrothiopyran core often involves asymmetric catalysis. For instance, organocatalytic domino reactions using chiral secondary amines, such as proline derivatives, can facilitate the enantioselective synthesis of tetrahydrothiopyran structures. researchgate.net This highlights a direct link between the field of asymmetric catalysis and the generation of these valuable chiral building blocks.

Furthermore, the combination of the coordinating sulfur atom and the chiral center at C-2 makes derivatives of this compound attractive scaffolds for new classes of chiral ligands. By modifying the aldehyde group, it is possible to introduce other coordinating moieties, creating bidentate or multidentate ligands. Such ligands could be applied in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, cross-coupling reactions, and cycloadditions.

Development of Advanced Materials and Polymers

The incorporation of heterocyclic units into polymers is a well-established strategy for creating advanced materials with tailored electronic, optical, and mechanical properties. nih.gov

Conductive polymers are a class of organic materials that can conduct electricity and have applications in electronics, sensors, and energy storage. journalskuwait.org Polythiophene and its derivatives are among the most studied conductive polymers due to their high stability and tunable properties. journalskuwait.orgresearchgate.net These polymers are typically synthesized from aromatic thiophene (B33073) monomers.

Research has demonstrated the polymerization of thiophene-2-carbaldehyde, an aromatic analog of the subject compound, using acid catalysts to form poly(thiophene-2-carbaldehyde). journalskuwait.orgjournalskuwait.org The resulting polymer's structure and properties have been characterized using various spectroscopic and microscopic techniques. journalskuwait.orgresearchgate.net

Table 1: Characterization Data for Poly(thiophene-2-carbaldehyde)

This interactive table summarizes key findings from the characterization of the polymer derived from the aromatic analog, thiophene-2-carbaldehyde. journalskuwait.org

| Property | Method | Observation |

| Structure Confirmation | FT/IR Spectroscopy | Showed characteristic peaks for the thiophene ring and a weakened carbonyl (C=O) peak, indicating polymerization through the aldehyde group. researchgate.net |

| Proton Environment | 1H-NMR Spectroscopy | Revealed proton signals corresponding to the thiophene ring and the methylene (B1212753) group, confirming the polymer structure. journalskuwait.org |

| Optical Properties | UV-Vis Spectroscopy | The polymer solution exhibited maximum absorption peaks at approximately 443 nm, 657 nm, and 746 nm. journalskuwait.org |

| Morphology | Scanning Electron Microscopy (SEM) | The polymer consists of spherical particles that aggregate into larger clusters. journalskuwait.org |

| Thermal Properties | Melting Point | The polymer melts and decomposes at 313 °C. researchgate.net |

Since the saturated this compound lacks the conjugated π-electron system necessary for intrinsic conductivity, it cannot directly form a conductive polymer in the same manner as its aromatic counterpart. However, it could serve as a precursor that is later chemically converted (e.g., through dehydrogenation) to create a conjugated, conductive material.

Beyond conductive polymers, the tetrahydrothiopyran ring can be incorporated into polymer backbones or as a pendant group to create functional materials. The presence of the sulfur atom can enhance properties such as refractive index, thermal stability, and metal-ion affinity. Derivatives of the structurally similar Tetrahydro-2H-pyran-4-carboxylic acid are used in the preparation of specialty materials like biodegradable polymers and functional coatings. leapchem.com By analogy, polymers containing the tetrahydrothiopyran moiety could find use in applications ranging from advanced optical resins to materials for environmental remediation, where the sulfur atom can act as a binding site for heavy metals.

Methodological Advancements in Analytical Chemistry

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis, such as improved volatility for gas chromatography or enhanced detectability for spectrophotometry. Chiral derivatizing agents are of particular importance as they allow for the separation and quantification of enantiomers.

Enantiomerically pure this compound is a candidate for use as a chiral derivatizing reagent. Its aldehyde group can react readily with primary and secondary amines or other nucleophiles to form diastereomeric products (imines or Schiff bases). Because diastereomers have different physical properties, they can be separated using standard chromatographic techniques like HPLC or GC. This indirect method allows for the determination of the enantiomeric excess of a chiral analyte. This principle has been explored for structurally related compounds; for example, complex derivatives of tetrahydro-pyran-carbaldehyde can be utilized as chiral derivatizing agents for enantioselective analysis. lookchem.com The application of this compound in this context would represent a valuable addition to the toolkit of analytical chemists for chiral separations.

Standardization and Reference Material Applications

In the realm of analytical chemistry, the use of a compound as a standard or reference material necessitates a high degree of purity, stability, and well-characterized physical and chemical properties. Certified Reference Materials (CRMs) are crucial for the calibration of analytical instruments, validation of new analytical methods, and ensuring the quality control of measurements.

For a compound like this compound to be utilized as a reference standard, it would need to undergo a rigorous certification process. This process would involve:

Comprehensive Purity Assessment: Utilizing multiple analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any impurities.

Definitive Structural Elucidation: Unambiguous confirmation of its chemical structure using spectroscopic methods like ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, as well as mass spectrometry.

Determination of Physicochemical Properties: Accurate measurement of properties such as melting point, boiling point, and solubility.

Stability Studies: Assessing the compound's stability under various storage conditions (e.g., temperature, light, humidity) to establish a reliable shelf-life.

Currently, there is no readily available information from major standards organizations or commercial suppliers indicating that this compound is offered as a certified reference material. While standards for sulfur in various matrices like diesel and crude oil are common, specific standards for individual sulfur-containing heterocyclic compounds are less prevalent and typically developed based on specific regulatory or industrial demand. aroscientific.comalpharesources.com

Table 1: Hypothetical Data Requirements for Standardization of this compound

| Parameter | Method(s) | Purpose |

| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | Unambiguous structural verification. |

| Purity (Assay) | qNMR, Mass Balance | To determine the exact content of the pure substance. |

| Impurity Profile | GC-MS, HPLC-UV/MS | To identify and quantify organic and inorganic impurities. |

| Water Content | Karl Fischer Titration | To determine the amount of water present. |

| Residual Solvents | Headspace GC-MS | To quantify any remaining solvents from synthesis. |

| Stability | Long-term and accelerated studies | To establish storage conditions and shelf-life. |

Chemical Probes and Precursors for Bioactive Molecule Scaffolds

The thiopyran ring is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. rsc.orgtuni.fi The incorporation of a sulfur atom in the heterocyclic ring, as opposed to an oxygen (as in pyran), can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity, which in turn can affect its biological activity. rsc.org

The aldehyde functional group in this compound makes it a versatile synthetic intermediate. Aldehydes can readily participate in a wide array of chemical reactions, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

As a Precursor for Bioactive Molecule Scaffolds:

While direct examples of bioactive molecules synthesized specifically from this compound are not prominent in the literature, the general synthetic utility of thiopyran aldehydes suggests its potential as a precursor for various classes of therapeutic agents. Thiopyran derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer researchgate.net

Antimicrobial researchgate.net

Anti-inflammatory rsc.org

Antiviral rsc.org

The aldehyde functionality could be a key handle for building molecules with these activities. For instance, it can undergo reactions like:

Reductive Amination: To introduce amine functionalities, which are common in many pharmaceuticals for improving solubility and forming salt derivatives.

Wittig Reaction: To form carbon-carbon double bonds, allowing for the extension of the carbon skeleton.